2-amino-N,N-dimethylpropanamide
Overview
Description
The compound "2-amino-N,N-dimethylpropanamide" has not been directly studied in the provided papers. However, there are related compounds that have been synthesized and analyzed, which can provide insights into the chemical behavior and properties that might be expected for 2-amino-N,N-dimethylpropanamide. For instance, the synthesis of related compounds such as N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide and 2-Amino-5-chloro-N,3-dimethylbenzamide involves multi-step reactions including chlorination, oxidation, and ammonolysis, which could be relevant for the synthesis of 2-amino-N,N-dimethylpropanamide.
Synthesis Analysis
The synthesis of compounds similar to 2-amino-N,N-dimethylpropanamide involves careful control of reaction conditions. For example, the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide required optimization of reaction temperature and reagent ratios during chlorination and oxidation steps to achieve a high yield and purity . Such information suggests that the synthesis of 2-amino-N,N-dimethylpropanamide would also require optimization of similar parameters.
Molecular Structure Analysis
The molecular structure of compounds related to 2-amino-N,N-dimethylpropanamide has been analyzed using X-ray diffraction analysis. For instance, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives revealed different crystal structures and space groups, indicating the influence of substituents on the overall molecular conformation . This suggests that the molecular structure of 2-amino-N,N-dimethylpropanamide would also be influenced by its functional groups and could be studied using similar techniques.
Chemical Reactions Analysis
The reagent N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide has been used to prepare imidazole-amine ligands, indicating its reactivity in reductive amination reactions . This implies that 2-amino-N,N-dimethylpropanamide could also participate in similar chemical reactions, potentially serving as a synthon for the synthesis of various ligands or other nitrogen-containing compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-amino-N,N-dimethylpropanamide are not directly reported, related compounds exhibit specific interactions such as hydrogen bonding. For example, 2-aminoterephthalic acid forms strong hydrogen bonds with N,N-dimethylformamide, which is indicative of the potential for 2-amino-N,N-dimethylpropanamide to engage in similar intermolecular interactions . These interactions are crucial for understanding the solubility, stability, and reactivity of the compound.
Scientific Research Applications
Synthesis and Ligand Formation
2-Amino-N,N-dimethylpropanamide is involved in the synthesis of versatile reagents like N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide. This reagent aids in preparing imidazole-amine ligands with variable second-coordination spheres, useful in reductive amination reactions (Cheruzel et al., 2011).
Conformational Properties in Peptide Design
Understanding the conformational properties of α,α-disubstituted amino acids like 2-amino-2-methylpropanoic acid, which is closely related to 2-amino-N,N-dimethylpropanamide, is significant for designing structural mimics for proteins and constructing helical peptide modules (Alemán & Casanovas, 1994).
Chemical Industry Applications
N,N-Dimethylpropanamide (DMAA), a derivative of 2-amino-N,N-dimethylpropanamide, is used in the chemical industry for applications like petroleum recovery and fiber modification (Pu Zhong-wei, 2008).
Neuroscience Research
In neuroscience, compounds like SDZ 208-911, which are structurally related to 2-amino-N,N-dimethylpropanamide, exhibit nonclassical neuroleptic-like properties and have applications in studying dopamine receptor activities (Coward et al., 1990).
Diabetes Treatment Research
Derivatives of 2-amino-N,N-dimethylpropanamide have been explored as potential treatments for type 2 diabetes due to their inhibitory properties against dipeptidyl peptidase IV (Edmondson et al., 2006).
properties
IUPAC Name |
2-amino-N,N-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-4(6)5(8)7(2)3/h4H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFGOLVWRKEQOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N,N-dimethylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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